REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:18]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][CH3:18])=[O:6]
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Name
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|
Quantity
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3.17 g
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Type
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reactant
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Smiles
|
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
CO
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Name
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|
Quantity
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3.09 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon the completion of the addition
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Type
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TEMPERATURE
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Details
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the resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 mL)
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Type
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WASH
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Details
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The combined organic phase was washed with saturated sodium bicarbonate solution (100 mL×3), saturated sodium chloride solution (100 mL×3) successively
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
OC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |